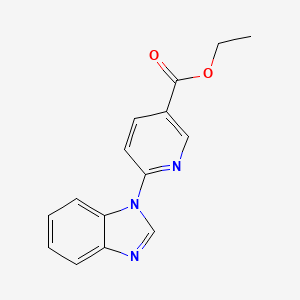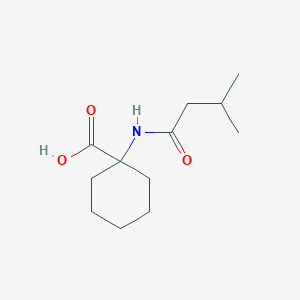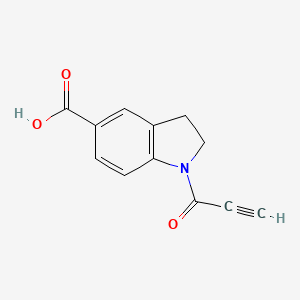![molecular formula C10H17NOS B6613995 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol CAS No. 1038231-15-0](/img/structure/B6613995.png)
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol (MTEP) is a small molecule that has been studied for its potential therapeutic benefits in a number of areas. It is a partial agonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes. MTEP has been found to modulate the activity of mGluR5, and has been studied for its potential therapeutic applications in neurological and psychiatric disorders, as well as for its potential as a drug to treat pain, inflammation, and cancer.
Applications De Recherche Scientifique
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been studied for its potential therapeutic applications in neurological and psychiatric disorders, as well as for its potential as a drug to treat pain, inflammation, and cancer. In particular, 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been studied for its potential to treat conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has also been studied for its potential to treat chronic pain, inflammation, and cancer.
Mécanisme D'action
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol is a partial agonist of the mGluR5 receptor, which is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes. 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol binds to the mGluR5 receptor and modulates its activity. This modulation of mGluR5 activity has been shown to have a variety of effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of the release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects
The modulation of mGluR5 activity by 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been found to have a variety of biochemical and physiological effects. For example, 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been shown to modulate synaptic plasticity, regulate neuronal excitability, and modulate the release of neurotransmitters such as glutamate and GABA. In addition, 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been found to reduce inflammation, reduce pain, and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solution. In addition, its effects on mGluR5 activity can be easily measured using a variety of techniques. However, there are also some limitations to using 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol in laboratory experiments. For example, it is not always easy to control the concentration of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol in solution, and its effects can vary depending on the concentration.
Orientations Futures
The potential therapeutic applications of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol are still being explored, and there are a number of potential future directions for research. For example, further research could be conducted to explore the effects of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol on other GPCRs, as well as to explore its potential as a drug to treat other conditions such as epilepsy, anxiety, and addiction. In addition, further research could be conducted to explore the potential of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol as an adjuvant to existing therapies. Finally, further research could be conducted to explore the potential of 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol as a prodrug, and its potential to deliver other drugs to the brain.
Méthodes De Synthèse
3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol has been synthesized through a variety of methods, including condensation, reaction of aldehydes with amines, and the use of organometallic compounds. The most common method of synthesis is the reaction of 5-methylthiophen-2-yl-acetaldehyde with 3-aminopropanol. This reaction produces 3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol and a byproduct, 2-amino-3-methylthiophene. The reaction is typically carried out in aqueous solution using a base catalyst, such as potassium carbonate or sodium hydroxide, and is usually carried out at a temperature of around 80°C.
Propriétés
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)ethylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-8-4-5-10(13-8)9(2)11-6-3-7-12/h4-5,9,11-12H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZZEGUPVVYEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)

![4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B6613924.png)


![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)

![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B6614002.png)
